N,O-Descarbonyl Tedizolid Phosphate Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,O-Descarbonyl Tedizolid Phosphate Ester is a derivative of Tedizolid, an oxazolidinone class antibiotic. This compound is known for its antibacterial activity, particularly against Gram-positive bacteria, anaerobic microorganisms, and acid-resistant microorganisms .
Preparation Methods
The preparation of N,O-Descarbonyl Tedizolid Phosphate Ester involves a coupling reaction between specific precursor compounds. The synthetic route typically includes the reaction of a compound represented by formula II with a compound represented by formula III to generate Tedizolid Phosphate . The process is designed to be economical and environmentally friendly, making it suitable for industrial production .
Chemical Reactions Analysis
N,O-Descarbonyl Tedizolid Phosphate Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
N,O-Descarbonyl Tedizolid Phosphate Ester has several scientific research applications:
Mechanism of Action
N,O-Descarbonyl Tedizolid Phosphate Ester exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and survival . This mechanism is similar to that of other oxazolidinone antibiotics, but this compound has shown potency advantages over other compounds in its class .
Comparison with Similar Compounds
N,O-Descarbonyl Tedizolid Phosphate Ester is compared with other similar compounds, such as:
Tedizolid Phosphate: Both compounds belong to the oxazolidinone class and exhibit antibacterial activity.
Linezolid: Another oxazolidinone antibiotic, Linezolid is effective against Gram-positive bacteria but has shown reduced susceptibility in some cases.
Delafloxacin: A fluoroquinolone antibiotic, Delafloxacin is used for similar indications but has a different mechanism of action.
Properties
Molecular Formula |
C16H18FN6O5P |
---|---|
Molecular Weight |
424.32 g/mol |
IUPAC Name |
[(2R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]anilino]-2-hydroxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C16H18FN6O5P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)17)18-8-12(24)9-28-29(25,26)27/h2-7,12,18,24H,8-9H2,1H3,(H2,25,26,27)/t12-/m1/s1 |
InChI Key |
SLWZUYSGVBYIAO-GFCCVEGCSA-N |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)NC[C@H](COP(=O)(O)O)O)F |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)NCC(COP(=O)(O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.